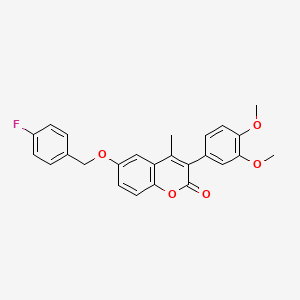

![molecular formula C17H27N5O B11251064 1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11251064.png)

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one: P4B , is a novel compound with intriguing properties. It plays a significant role in plant physiology due to its impact on cellulose synthesis. Cellulose, the most abundant biopolymer on Earth, constitutes a major component of plant cell walls . Let’s explore its features further.

Preparation Methods

The synthetic route for P4B involves specific reaction conditions. While I don’t have the exact details, researchers have identified it through chemical genetics screening in Arabidopsis thaliana . Industrial production methods may vary, but understanding its biosynthesis inhibitors is crucial.

Chemical Reactions Analysis

P4B: affects cellulose production by inhibiting crystalline cellulose content. It shares similarities with the well-known cellulose biosynthesis inhibitor, isoxaben. The compound likely interacts with cellulose synthase complexes (CSCs) and influences their delivery to the plasma membrane .

Scientific Research Applications

Researchers have explored P4B ’s applications in various fields:

Chemistry: Investigating its unique mode of action sheds light on cellulose biosynthesis.

Biology: Understanding its impact on plant growth and development.

Medicine: Potential therapeutic applications remain an area of interest.

Industry: Enhancing cellulose-based materials and products.

Mechanism of Action

P4B: exerts its effects by altering CSC delivery to the plasma membrane. Unlike other inhibitors, it doesn’t accumulate in Golgi-derived vesicles. The CESA3 gene, encoding a catalytic subunit of CSC, may be a direct or indirect target .

Comparison with Similar Compounds

While P4B stands out due to its unique mechanism, other cellulose biosynthesis inhibitors exist. Further research can explore its distinct features in comparison to these compounds.

Properties

Molecular Formula |

C17H27N5O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C17H27N5O/c1-2-6-17(23)22-13-11-21(12-14-22)16-8-7-15(18-19-16)20-9-4-3-5-10-20/h7-8H,2-6,9-14H2,1H3 |

InChI Key |

YKHABHCTSGQZOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11250993.png)

![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)

methanone](/img/structure/B11251002.png)

![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)

![N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251022.png)

![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B11251037.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11251058.png)

![2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11251062.png)

![2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11251066.png)

![5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11251073.png)